molecular formula C9H12ClF2N3O4 B172824 [1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride CAS No. 12211-03-9

[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride

Cat. No. B172824
CAS RN: 12211-03-9
M. Wt: 299.66 g/mol
InChI Key: OKKDEIYWILRZIA-OSZBKLCCSA-N
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Description

[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride, commonly known as DFO-BAPTA, is a chemical compound that has gained significant attention in scientific research due to its ability to chelate calcium ions within cells.

Scientific Research Applications

Regioselective Oxidation

One study discusses the regioselective oxidation of pyridinium salts, including structures similar to the specified compound, using potassium ferricyanide for oxidation. This process transforms the salts into corresponding 1H-pyridin-2-ones with high yields and regioselectivity (Terán et al., 2000).

Structural Analysis of Related Compounds

Another study examines oxythiamine, a compound structurally related to the specified molecule, focusing on its conformation and anion-bridging interactions for stabilization (Hu et al., 2000).

Synthesis and Structure of Precursors

Research on the synthesis and structure of similar compounds, like 4-hydroxy-N-isopropyltryptamine and its precursors, provides insights into the complex synthesis processes involving compounds with a similar structure to the one (Laban et al., 2023).

Novel Dinucleotide Analogs Design

A study on the design and synthesis of novel dinucleotide analogs explores a new strategy for creating compounds with structures similar to the specified compound, emphasizing the superiority of certain coupling reagents (Valiyev et al., 2010).

Formation of Vic-Dioxime Complexes

Research into the synthesis of N-substituted vic-dioxime complexes and their formation with various metals discusses structural aspects and interactions pertinent to compounds similar to the specified chemical (Canpolat & Kaya, 2005).

Crystallographic Studies

A study on zolmitriptan salt complexes, including analysis of their crystal structures, offers insights into the behavior and properties of structurally related compounds (Sridhar et al., 2013).

properties

CAS RN

12211-03-9

Product Name

[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride

Molecular Formula

C9H12ClF2N3O4

Molecular Weight

299.66 g/mol

IUPAC Name

6-amino-3-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-3-ium-2-one;chloride

InChI

InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7-;/m1./s1

InChI Key

OKKDEIYWILRZIA-OSZBKLCCSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1[NH3+])[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F.[Cl-]

SMILES

C1=C(NC(=O)[N+](=C1)C2C(C(C(O2)CO)O)(F)F)N.[Cl-]

Canonical SMILES

C1=CN(C(=O)N=C1[NH3+])C2C(C(C(O2)CO)O)(F)F.[Cl-]

Other CAS RN

122111-03-9
12211-03-9

Pictograms

Irritant; Health Hazard

Related CAS

95058-81-4
103882-84-4

synonyms

2',2'-DFDC
2',2'-difluoro-2'-deoxycytidine
2',2'-difluorodeoxycytidine
2'-deoxy-2',2''-difluorocytidine-5'-O-monophosphate
2'-deoxy-2'-difluorocytidine
dFdCyd
gemcitabine
gemcitabine hydrochloride
gemcitabine, (alpha-D-threo-pentofuranosyl)-isomer
gemcitabine, (beta-D-threo-pentafuranosyl)-isomer
gemcitabine, (D-threo-pentafuranosyl)-isomer
gemicitabine
Gemzar
LY 188011
LY-188011

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride
Reactant of Route 2
[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride
Reactant of Route 3
[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride
Reactant of Route 4
[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride
Reactant of Route 5
[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride
Reactant of Route 6
[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride

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